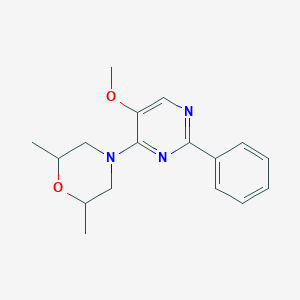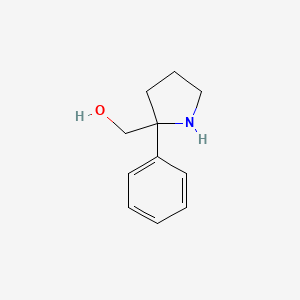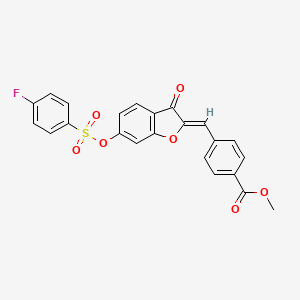
Phenyl-4-((3-(2-Ethoxyphenyl)ureido)methyl)piperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
In general, piperidines and their derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reactions would depend on the exact structure and substituents of the compound.Wirkmechanismus
The mechanism of action of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By modulating these key targets, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate may have therapeutic benefits in a variety of diseases.
Biochemical and Physiological Effects:
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. For example, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity for specific targets. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and pharmacologists. However, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has some limitations, including its potential toxicity and lack of clinical data. Further studies are needed to determine the safety and efficacy of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate in humans.
Zukünftige Richtungen
There are several future directions for further research on Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate. One area of interest is the development of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate in humans, and to develop methods for the delivery of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate to specific tissues and organs.
Synthesemethoden
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with piperidine-1-carboxylic acid to form the desired product, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate. The reaction conditions and purification methods can be optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Potenzial
Indolderivate wurden als Anti-HIV-Mittel untersucht. Forscher synthetisierten neuartige Indolyl- und Oxochromenylxanthenonderivate und führten Moleküldockingstudien durch, um ihre Anti-HIV-1-Aktivität zu beurteilen .
Weitere biologische Aktivitäten
Neben antiviralen Wirkungen zeigen Indolverbindungen eine breite Palette biologischer Aktivitäten:
Strukturelle Einblicke
Der Indolkern trägt zur Gesamtstruktur vieler synthetischer Arzneimittelmoleküle bei. Seine aromatische Natur und die elektrophile Substitutionsreaktivität machen ihn zu einem wertvollen Pharmakophor. Beispielsweise liefert Indol das Skelett für Lysergäurediethylamid (LSD), Strychnin und verschiedene Pflanzenalkaloide .
Zukünftige therapeutische Möglichkeiten
Aus der Literatur geht hervor, dass Indolderivate vielfältige biologische Aktivitäten aufweisen. Ihr Potenzial ist weitgehend unerforscht, was Raum für weitere Forschung und die Entdeckung neuer therapeutischer Anwendungen bietet .
Eigenschaften
IUPAC Name |
phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKFIZHBFQURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2402125.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)


![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)




